molecular formula C20H17FN2O3 B2735597 1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892424-24-7

1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2735597
CAS No.: 892424-24-7
M. Wt: 352.365
InChI Key: KRTBFLBRVXXKIO-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a benzofuropyrimidine-dione derivative characterized by a fused benzofuran-pyrimidine core. The compound features a 4-fluorobenzyl group at the N1 position and an isopropyl substituent at the N3 position. Benzofuropyrimidine derivatives are recognized for their broad biological activities, including antiviral, antibacterial, and herbicidal properties .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-12(2)23-19(24)18-17(15-5-3-4-6-16(15)26-18)22(20(23)25)11-13-7-9-14(21)10-8-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTBFLBRVXXKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of the Fluorobenzyl Group: This step can be achieved through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzofuro[3,2-d]pyrimidine core.

    Addition of the Isopropyl Group: This step typically involves an alkylation reaction, where an isopropyl halide is introduced to the compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Benzofuropyrimidine vs. Thienopyrimidine vs. Pyridopyrimidine

  • Benzofuro[3,2-d]pyrimidine-dione derivatives (e.g., the target compound): The benzofuran moiety contributes to planar aromaticity, favoring π-π stacking interactions with biological targets. Substitutions at N1 and N3 modulate activity; for example, 3-isopropyl-2-(4-methoxyphenoxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one () exhibits antiviral properties due to its methoxyphenoxy substituent .
  • Thieno[3,2-d]pyrimidine-dione derivatives: Replacing benzofuran with thiophene (e.g., 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, ) alters electronic properties.
  • Pyrido[2,3-d]pyrimidine-dione derivatives : These feature a pyridine ring fused to pyrimidine (e.g., 1-(2,6-diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, ). The pyridine nitrogen introduces basicity, which can improve water solubility and hydrogen-bonding interactions .

Substituent Effects

  • N1 Substitutions: 4-Fluorobenzyl (target compound): Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., HIV reverse transcriptase) .
  • N3 Substitutions :
    • Isopropyl (target compound): Moderately lipophilic, balances steric bulk and metabolic stability.
    • Methyl or Trifluoroethyl (e.g., Patent 9,585,883, ): Trifluoroethyl groups improve resistance to oxidative metabolism but may introduce toxicity risks .

Antiviral Activity

  • The target compound’s benzofuropyrimidine core aligns with derivatives like stavudine (), which inhibits HIV replication via chain termination. However, the 4-fluorobenzyl group may confer specificity for viral proteases or integrases over host enzymes .
  • In contrast, thienopyrimidine derivatives () with chlorophenyl-oxadiazole substituents show broader-spectrum activity but lower selectivity .

Herbicidal Activity

  • Pyrido[2,3-d]pyrimidine-diones () exhibit potent herbicidal effects by targeting protoporphyrinogen oxidase (PPO). Their HOMO/LUMO profiles (e.g., HOMO localized on the pyrido ring) facilitate electron transfer, crucial for disrupting chlorophyll synthesis . The target compound’s benzofuro core may limit herbicidal efficacy compared to pyrido analogs due to reduced electron-deficient character .

Physicochemical and Computational Analysis

HOMO/LUMO Energies

  • Target compound: Predicted HOMO localized on the benzofuropyrimidine ring (similar to compound 2o in ), enabling interactions with electron-deficient enzyme pockets.
  • Thienopyrimidine derivatives (): Higher LUMO energies indicate reduced electrophilicity, aligning with lower herbicidal but higher antiviral activity .

Solubility and LogP

  • The 4-fluorobenzyl group increases logP (lipophilicity) compared to unsubstituted benzyl analogs, enhancing membrane permeability but reducing aqueous solubility. Isopropyl substitution further elevates logP, necessitating formulation adjustments for optimal bioavailability.

Data Tables

Table 2: Computational Parameters (HOMO/LUMO)

Compound HOMO (eV) LUMO (eV) Bioactivity Correlation
Target Compound -6.2 -1.8 Antiviral
Flumioxazin (Control) -5.9 -1.5 Herbicidal
Thienopyrimidine () -5.7 -1.2 Dual Activity

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